Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a benzimidazole derivative, a class of compounds known for their diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a complex compound with potential biological activity. Benzimidazole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates cellular processes and induces changes in cell behavior.
Biochemical Pathways
Benzimidazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets . Given the structural similarity, it is plausible that this compound may also affect multiple pathways, leading to downstream effects on cellular functions.
Result of Action
Benzimidazole derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell proliferation and inducing cell death . These effects suggest that this compound may have similar impacts on cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction, where ethyl 4-chloro-3-nitrobenzoate reacts with a suitable amine, followed by cyclization to form the benzimidazole ring . Another method involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:
1-Methylbenzimidazole: Used as an electrolyte additive in dye-sensitized solar cells.
2-Methylbenzimidazole: Known for its corrosion inhibition properties.
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Used in organic photovoltaics and sensors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-methylbenzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBXKIFEKNCNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359480 | |
Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-19-8 | |
Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53484-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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